2-Methylpropyl Alcohol-OD
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Overview
Description
It is an organic compound with the chemical formula C4H10O and a molecular weight of 74.12 g/mol . This compound is commonly used in scientific research due to its unique properties, including its stability and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropyl Alcohol-OD can be synthesized through several methods. One common method involves the deuteration of isobutanol. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent such as deuterium oxide (D2O). The reaction conditions often require a catalyst and controlled temperature to ensure the efficient exchange of isotopes .
Industrial Production Methods
Industrial production of this compound involves the large-scale deuteration of isobutanol. This process is similar to the laboratory synthesis but is conducted on a larger scale with more stringent controls to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl Alcohol-OD undergoes several types of chemical reactions, including:
Oxidation: This reaction converts the alcohol into a corresponding aldehyde or ketone.
Reduction: This reaction typically involves the reduction of the alcohol to an alkane.
Substitution: This reaction involves the replacement of the hydroxyl group with another substituent, such as a halogen.
Major Products Formed
Oxidation: 2-Methylpropanal or 2-Methylpropanoic acid.
Reduction: Isobutane.
Substitution: 2-Methylpropyl chloride or 2-Methylpropyl bromide.
Scientific Research Applications
2-Methylpropyl Alcohol-OD is widely used in various scientific research fields due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Methylpropyl Alcohol-OD involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound are traced to understand the biochemical pathways and metabolic processes. The presence of deuterium alters the kinetic isotope effects, providing insights into the reaction mechanisms and metabolic rates .
Comparison with Similar Compounds
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): The non-deuterated form of 2-Methylpropyl Alcohol-OD, commonly used as a solvent and in the production of various chemicals.
1-Butanol: Another primary alcohol with similar properties but different structural configuration.
2-Butanol: A secondary alcohol with different reactivity and applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of kinetic isotope effects, metabolic tracing, and the development of deuterated drugs with potentially improved pharmacokinetic properties .
Properties
Molecular Formula |
C4H10O |
---|---|
Molecular Weight |
75.13 g/mol |
IUPAC Name |
1-deuteriooxy-2-methylpropane |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i5D |
InChI Key |
ZXEKIIBDNHEJCQ-UICOGKGYSA-N |
Isomeric SMILES |
[2H]OCC(C)C |
Canonical SMILES |
CC(C)CO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.